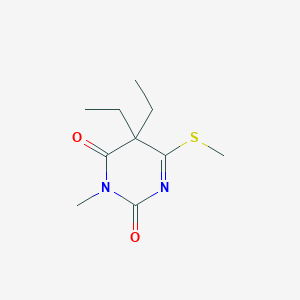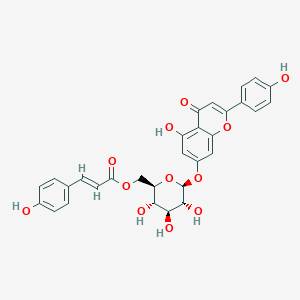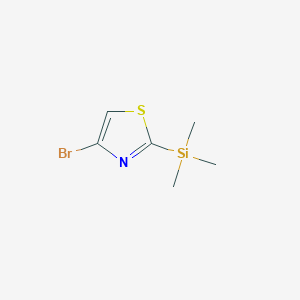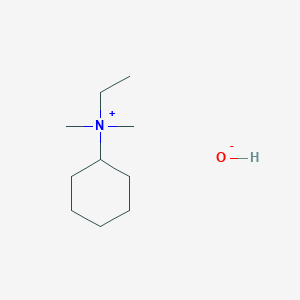
Acrylamide-d3
Descripción general
Descripción
Acrylamide-d3 is a deuterated form of acrylamide, where three hydrogen atoms are replaced by deuterium. This isotopically labeled compound is primarily used as an internal standard in various analytical techniques, particularly in mass spectrometry, to quantify acrylamide levels in different matrices. Acrylamide itself is a vinyl monomer known for its applications in polymer synthesis and its presence as a contaminant in heat-processed foods.
Aplicaciones Científicas De Investigación
Acrylamide-d3 is extensively used in scientific research due to its isotopic labeling. Some key applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of acrylamide in food, biological samples, and environmental matrices.
Proteomics: Employed in two-dimensional polyacrylamide gel electrophoresis to study protein interactions and modifications.
Toxicology: Helps in studying the metabolism and toxicokinetics of acrylamide by providing accurate quantification in biological systems.
Food Safety: Used to monitor acrylamide levels in food products to ensure compliance with safety regulations.
Mecanismo De Acción
Target of Action
Acrylamide-d3, a deuterated form of acrylamide, primarily targets kinesin motors , which are proteins critically involved in cell divisions . Kinesins are motor proteins that move along microtubules, fueled by the hydrolysis of ATP. The movement of kinesins aids various cellular functions, including the transport of cellular cargo from the central region toward the cell periphery .
Mode of Action
This compound interacts with its targets, leading to several changes. The suggested mechanisms for acrylamide neurotoxicity include direct inhibition of neurotransmission, cellular changes, inhibition of key cellular enzymes, and bonding of kinesin-based fast axonal transport . Moreover, it is suggested that acrylamide’s molecular effect on SNARE core kinetics is carried out through the adduction of NSF and/or SNARE proteins .
Biochemical Pathways
This compound affects multiple biochemical pathways. Studies have revealed the ability of acrylamide to cause mitochondrial dysfunction by downregulating ATPase, mitochondrial complex I-III, succinate dehydrogenase activities, and glycolytic mechanisms, thereby leading to energy depletion . The pathway involves the conjugation of acrylamide with reduced glutathione to form a chemically reactive epoxide known as glycidamide . In humans and animals, the conversion of acrylamide to glycidamide is catalyzed by the cytochrome P450 enzyme complex Cyp2e1 .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). This compound may be used as an internal standard during the determination of acrylamide in cocoa and coffee products using liquid chromatography–tandem mass spectrometry
Result of Action
The molecular and cellular effects of this compound’s action are significant. It has been known to cause severe nerve damage and peripheral neuronal damage in both animals and humans . The neurotoxicity of acrylamide includes central and peripheral neuropathy . In humans, the clinical manifestations include sensory or motor peripheral neuropathy, drowsiness, or cerebellar ataxia .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of this compound. General sources of acrylamide exposure are effluents from textile and paper industries, cosmetics, and thermally processed foods rich in starch . Environmental exposures to toxins can be through dermal contact, inhalation, and/or ingestion. The extent of toxicity is highly dependent on factors like frequency and concentration of exposure .
Análisis Bioquímico
Biochemical Properties
Acrylamide-d3 interacts with various enzymes and proteins. It is used as an internal standard during the determination of acrylamide in cocoa and coffee products using liquid chromatography–tandem mass spectrometry . The nature of these interactions is primarily through the formation of covalent bonds with cysteine residues of several neuronal proteins via a Michael addition reaction .
Cellular Effects
This compound has been shown to have toxic effects on different body systems, including the genitourinary, reproductive, and nervous systems . It can cause severe nerve damage and peripheral neuronal damage in both animals and humans . In humans, the clinical manifestations include sensory or motor peripheral neuropathy, drowsiness, or cerebellar ataxia .
Molecular Mechanism
The molecular mechanism of this compound’s action involves direct inhibition of neurotransmission, cellular changes, inhibition of key cellular enzymes, and bonding of kinesin-based fast axonal transport . It is suggested that this compound’s molecular effect on SNARE core kinetics is carried out through the adduction of NSF and/or SNARE proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is used as a standard solution in acetonitrile . It has a limited shelf life, with the expiry date indicated on the label
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Previous studies involving this compound neurotoxicity mostly used a dose of 5–50 mg/kg/day during animal experiments in the in vivo model, with an average dose range of 1–5 mM in various cell lines .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is absorbed via the gastrointestinal tracts of humans and animals and passively diffused to the entire body . This compound can also pass through the blood-brain barrier to directly exert its toxic effect on the nervous system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Acrylamide-d3 can be synthesized through the deuteration of acrylamide. The process involves the exchange of hydrogen atoms with deuterium, typically using deuterated reagents or solvents. One common method includes the reaction of acrylonitrile with deuterated water (D2O) in the presence of a catalyst to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process ensures high purity and isotopic enrichment, which is crucial for its application as an internal standard. The production involves stringent control of reaction conditions to achieve the desired isotopic substitution.
Análisis De Reacciones Químicas
Types of Reactions: Acrylamide-d3 undergoes similar chemical reactions as non-deuterated acrylamide. These include:
Polymerization: this compound can polymerize to form polyacrylamide, a process initiated by free radicals.
Hydrolysis: It can hydrolyze to form acrylic acid and ammonia.
Addition Reactions: this compound can participate in Michael addition reactions with nucleophiles.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals, often using initiators like ammonium persulfate.
Hydrolysis: Typically occurs under acidic or basic conditions.
Michael Addition: Requires nucleophiles such as thiols or amines.
Major Products:
Polymerization: Polythis compound.
Hydrolysis: Acrylic acid-d3 and ammonia.
Michael Addition: Various adducts depending on the nucleophile used.
Comparación Con Compuestos Similares
Acrylamide: The non-deuterated form, widely studied for its toxicological effects and presence in food.
Methacrylamide: Similar structure but with a methyl group, used in polymer synthesis.
N-methylolacrylamide: Contains a hydroxymethyl group, used in textile and paper industries.
Uniqueness of Acrylamide-d3: this compound’s uniqueness lies in its isotopic labeling, which makes it an invaluable tool in analytical chemistry. The presence of deuterium atoms allows for precise quantification and differentiation from non-deuterated acrylamide in complex matrices. This property is particularly useful in studies requiring high sensitivity and specificity.
Propiedades
IUPAC Name |
2,3,3-trideuterioprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO/c1-2-3(4)5/h2H,1H2,(H2,4,5)/i1D2,2D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPVXLWXLXDGHG-FUDHJZNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C(=O)N)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480565 | |
| Record name | Acrylamide-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122775-19-3 | |
| Record name | Acrylamide-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenamide-d3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(1-Naphthylacetyl)amino]benzoic acid](/img/structure/B28631.png)
![3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole](/img/structure/B28636.png)




![5-Methylpyrido[2,3-d]pyridazine](/img/structure/B28643.png)

